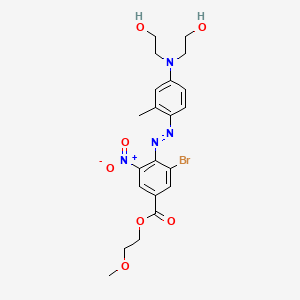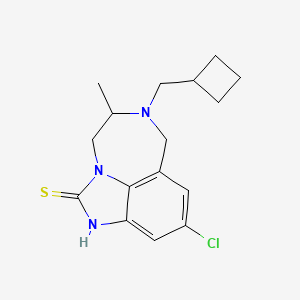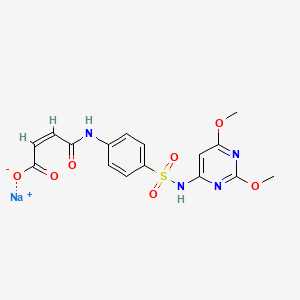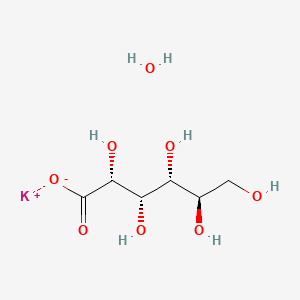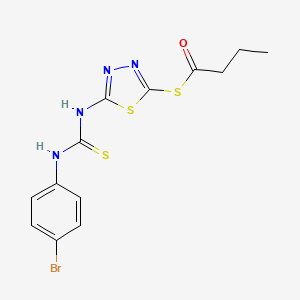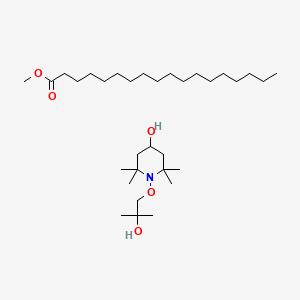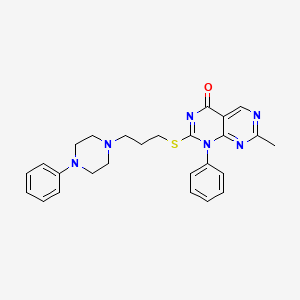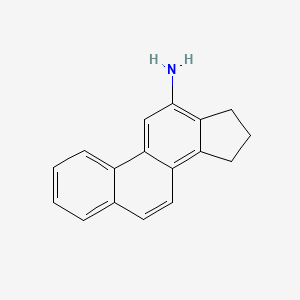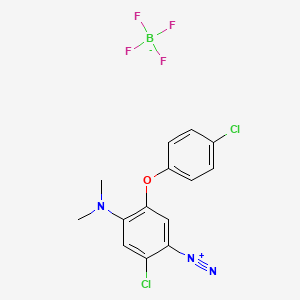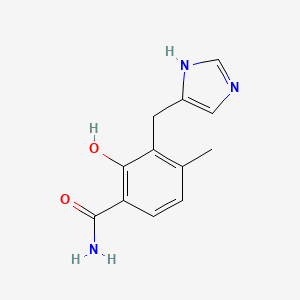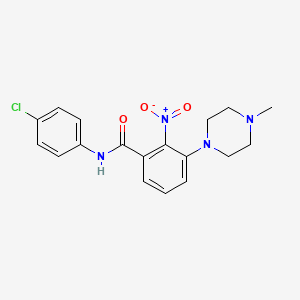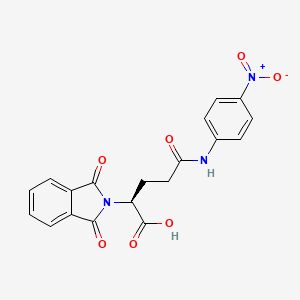
2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)- is a complex organic compound that belongs to the class of isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-acetic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the nitrophenyl group through substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2H-Isoindole-2-acetic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
科学的研究の応用
2H-Isoindole-2-acetic acid derivatives have a wide range of applications in scientific research, including:
Medicinal Chemistry: Potential use as therapeutic agents due to their biological activities.
Biological Studies: Investigation of their effects on various biological pathways.
Industrial Applications: Use as intermediates in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 2H-Isoindole-2-acetic acid derivatives involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
Isoindole Derivatives: Compounds with similar isoindole structures but different substituents.
Phthalic Acid Derivatives: Compounds with related structural motifs.
Uniqueness
The uniqueness of 2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)- lies in its specific functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or specialized journals is recommended.
特性
CAS番号 |
56816-40-1 |
|---|---|
分子式 |
C19H15N3O7 |
分子量 |
397.3 g/mol |
IUPAC名 |
(2S)-2-(1,3-dioxoisoindol-2-yl)-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H15N3O7/c23-16(20-11-5-7-12(8-6-11)22(28)29)10-9-15(19(26)27)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-8,15H,9-10H2,(H,20,23)(H,26,27)/t15-/m0/s1 |
InChIキー |
YQMYCLQUUAANHT-HNNXBMFYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


